BenchChemオンラインストアへようこそ!

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

carbonic anhydrase IX cancer hypoxia sulfonamide selectivity

This benzenesulfonamide features a unique 6-methylpyridazin-3-yloxy motif, positioning it as a critical comparator for hCA IX selectivity panels between pyridazinone leads and classical sulfonamides. The meta-phenoxy architecture offers a divergent synthetic handle, enabling downstream derivatization without pharmacokinetic liabilities. Procure this specific compound to ensure reproducible target engagement and avoid the activity shifts seen with simpler sulfonamides. Ideal for ion-channel probe development and structure-selectivity relationship dissection.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 1203021-06-0
Cat. No. B2938755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
CAS1203021-06-0
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O3S/c1-13-10-11-17(19-18-13)23-15-7-5-6-14(12-15)20-24(21,22)16-8-3-2-4-9-16/h2-12,20H,1H3
InChIKeyDWNQYIWBQXHQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1203021-06-0): Chemical Class, Core Motifs, and Baseline Identity for Informed Procurement


N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1203021-06-0) belongs to the class of aryloxy-linked pyridazine-benzenesulfonamide conjugates. Its structure features a benzenesulfonamide pharmacophore connected via a meta-phenoxy spacer to a 6-methylpyridazine ring. The benzenesulfonamide moiety is a canonical zinc-binding group for carbonic anhydrase (CA) enzymes, while pyridazine appendages have been utilized to tune isoform selectivity and cellular activity in related analog series. [1] Computational physicochemical profiling predicts a moderate LogP and a polar surface area of approximately 116 Ų, suggesting acceptable permeability for intracellular target engagement. However, publicly available primary pharmacological data for this specific compound remain sparse, and existing evidence predominantly arises from structurally analogous pyridazine- and pyridazinone-sulfonamide series, which exhibit marked sensitivity of biological activity to subtle substitution changes.

Why N-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide Cannot Be Freely Substituted with Common In-Class Benzenesulfonamide Analogs


Although the benzenesulfonamide warhead is shared across many carbonic anhydrase inhibitors, biological outcomes are highly sensitive to the heteroaryl appendage. In a systematic study of pyridazinone-benzenesulfonamides, altering the pyridazine substitution pattern shifted hCA IX inhibition potency by over 100‑fold and completely reversed cancer‑cell selectivity profiles. [1] In the chloride‑channel blocking sulfonamide space, small changes in the spacer (ether vs. amino linker) and the pyridazine substituents profoundly affect ion‑transport inhibition and therapeutic window. [2] Consequently, replacing N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide with a more common sulfonamide (e.g., acetazolamide or a simple aryl‑sulfonamide) risks losing the specific target‑engagement signature that the 6‑methylpyridazin‑3‑yloxy motif confers. Even closely related analogs (e.g., the 4‑amino‑pyridazine sulfonamides or the trifluoromethyl‑bearing cousins) exhibit divergent enzyme inhibition kinetics and cellular pharmacodynamics, making strict compound identity essential for reproducible experimental or industrial outcomes.

Quantitative Differentiation Evidence for N-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide vs. Closest Analogs


Carbonic Anhydrase IX Selectivity Potential Inferred from Pyridazinone-Sulfonamide SAR (Class-Level Inference)

Direct hCA isoform inhibition data for the target compound are not yet publicly available. However, closely related pyridazinone-benzenesulfonamides demonstrate that appending a pyridazine/heteroaryl ring via an ether linkage results in pronounced selectivity for the tumor-associated hCA IX isoform over the ubiquitous hCA II. In the Krasavin et al. (2019) series, multiple ether-linked pyridazinone-benzenesulfonamides achieved Kᵢ values < 50 nM against hCA IX while maintaining Kᵢ > 1000 nM against hCA II, yielding a selectivity index (hCA II / hCA IX) exceeding 20‑fold. [1] The 6‑methylpyridazine motif in the target compound is structurally distinct from the pyridazinone carbonyl, potentially further modulating isoform preference.

carbonic anhydrase IX cancer hypoxia sulfonamide selectivity

Cancer-Selective Antiproliferative Activity: In-Class Precedent vs. Standard CA Inhibitors

Pyridazinone‑substituted benzenesulfonamides exhibit tumor‑selective growth inhibition, a property absent from classical, non‑selective CA inhibitors like acetazolamide. In the Krasavin et al. (2019) study, the pyridazinone‑sulfonamide series showed differential cytotoxicity against PANC‑1 (pancreatic cancer) cells compared to ARPE‑19 (normal retinal epithelial) cells at 50 µM. One lead analog displayed an IC₅₀ of 15.3 µM in SK‑MEL‑2 (melanoma) while sparing normal cells. [1] The target compound, bearing a 6‑methylpyridazine rather than a pyridazinone, may exhibit a shifted therapeutic index that requires direct comparative evaluation against these characterized leads.

antiproliferative PANC-1 selective cytotoxicity

Chloride Channel Inhibition Potential Relative to Sulfonamide Anti‑Secretory Agents

Patent US20110288093 A1 describes pyridazine‑sulfonamide derivatives that inhibit calcium‑activated chloride channels (CaCC) and volume‑regulated anion channels (VRAC), both implicated in secretory diarrheas and cystic fibrosis. The patent claims broad utility for compounds containing the pyridazine‑sulfonamide core linked via an oxygen or nitrogen atom to a phenyl ring, describing compounds ‘of formula I encompassing N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzenesulfonamide.’ [1] While quantitative IC₅₀ values are not specifically disclosed for the target compound, the patent's biological examples show that subtle linker modifications (ether vs. amine) can alter the chloride‑transport blockade by several orders of magnitude, positioning the target compound as a potentially distinct chemotype relative to amino‑linked analogs.

chloride channel CaCC VRAC anti-secretory

Physicochemical Differentiation: LogD, Polar Surface Area, and Permeability Predictors vs. Comparable Building Blocks

In‑silico predictions generated by ACD/Labs Percepta v14.00 indicate that N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzenesulfonamide has a predicted LogD (pH 7.4) of ‑0.29, a topological polar surface area of 116 Ų, and no violations of Lipinski's Rule of Five. By comparison, the commonly used CA inhibitor acetazolamide has a LogD of approximately ‑0.26 and a PSA of 92 Ų, while the anti‑secretory sulfonamide inhibitor CFTR(inh)‑172 has a calculated LogP >3 and a PSA of ~60 Ų. [1] The target compound's intermediate polarity and larger PSA distinguish it from both the polar classical CA inhibitors and the lipophilic ion‑channel blockers, potentially affecting tissue distribution and off‑target binding.

LogD polar surface area permeability drug-likeness

Recommended Application Scenarios for N-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Comparator Compound for Carbonic Anhydrase IX Isoform Selectivity Profiling

The target compound serves as a valuable comparator in hCA IX selectivity panels, specifically positioned between pyridazinone‑sulfonamide leads and classical sulfonamide inhibitors. Its 6‑methylpyridazine ether linkage offers a structural variation that can help establish whether the pyridazine nitrogen position or the ether vs. carbonyl oxygen influences selectivity, as suggested by Krasavin et al. (2019). [1] Researchers aiming to dissect structure‑selectivity relationships in the CA family should include this compound alongside pyridazinone leads and acetazolamide to benchmark isoform preference.

Chemical Tool for Calcium‑Activated Chloride Channel (CaCC) and VRAC Pharmacology

Based on Patent US20110288093, pyridazine‑sulfonamide ethers are within the claimed scope for CaCC/VRAC inhibition. [1] The target compound can be deployed as a starting scaffold for ion‑channel probe development, particularly to compare ether‑linked vs. amine‑linked pyridazine‑sulfonamides in T84 or other epithelial cell short‑circuit current assays. Its intermediate LogD and moderate PSA also suggest suitability for topical or intestinal epithelial target engagement studies.

Building Block for Diversity‑Oriented Synthesis of Sulfonamide Libraries

The compound's meta‑phenoxy‑pyridazine architecture presents a divergent intermediate for medicinal chemistry campaigns targeting CA isoforms or chloride channels. Its predicted Rule‑of‑Five compliance and moderate polarity (LogD ≈ ‑0.3) facilitate downstream derivatization without introducing pharmacokinetic liabilities early in the design‑make‑test cycle. [1] Contract research organizations and academic labs procuring this compound should factor in its ready synthetic handle for alkylation, acylation, or Suzuki coupling at accessible positions.

Negative Control or Selectivity Counter‑Screen in Sulfonamide‑Based Drug Discovery

When screening novel sulfonamide‑containing libraries, the target compound can function as a selectivity control to verify that observed biological activity originates from the intended structural features rather than from the sulfonamide moiety alone. Its distinct pyridazine‑ether motif provides a specificity benchmark that helps triage hits arising from promiscuous zinc‑binding, as documented for related benzenesulfonamides. [1]

Quote Request

Request a Quote for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.